2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms. Both of these ring structures are common in many biological molecules and pharmaceuticals . The compound also contains several sulfur atoms, which are likely involved in thioether linkages .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed in one step, the triazole ring in another, and the sulfur-containing groups in yet another .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and sulfur atoms. The exact structure would depend on the specific locations of these functional groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrogen and sulfur atoms could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Biological Activity Modulation
This compound may serve as a biological activity modulator due to its structural similarity to known biologically active derivatives. The presence of a 1,2,4-triazole ring, often found in pharmacologically active molecules, suggests potential for therapeutic applications, particularly as a modulator of biological pathways .
Chemical Synthesis Intermediary
Given its complex structure with multiple reactive sites, it could be used as an intermediary in the synthesis of more complex molecules. The thioether and pyrimidine groups present opportunities for further chemical modifications .
Agricultural Chemistry
Compounds with similar structures have been utilized in the development of plant protection agents . This compound could be explored for its efficacy in protecting crops from pests or diseases, potentially leading to the synthesis of new agrochemicals .
Material Science
The unique structure of this compound, particularly the presence of sulfur atoms , might make it suitable for research into new materials with specific properties, such as conductivity or resistance to degradation .
Catalysis
The compound’s sulfur-containing groups could be of interest in catalysis research. Sulfur atoms can act as ligands, potentially making this compound a candidate for use in catalytic processes .
Environmental Science
Due to the presence of butylthio and methylpyrimidine groups, this compound could be investigated for its role in environmental remediation . It might interact with pollutants or assist in breaking down harmful substances in the environment .
Pharmaceutical Research
The structural features of this compound suggest potential applications in pharmaceutical research. It could be a precursor in the synthesis of medicinal compounds , especially those targeting neurological pathways or diseases .
Analytical Chemistry
Lastly, this compound could be used in analytical chemistry as a reagent or a standard for calibrating instruments. Its distinct chemical signature would make it useful in mass spectrometry or chromatography .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5S2/c1-4-5-13-27-21-25-24-19(15-28-20-22-16(2)14-17(3)23-20)26(21)12-11-18-9-7-6-8-10-18/h6-10,14H,4-5,11-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXAIZWFWOZCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine |
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